molecular formula C15H28N2O B12562254 Dodecanamide, N-(2-cyanoethyl)- CAS No. 164394-80-3

Dodecanamide, N-(2-cyanoethyl)-

Cat. No.: B12562254
CAS No.: 164394-80-3
M. Wt: 252.40 g/mol
InChI Key: KKYWYBUZCZPDQE-UHFFFAOYSA-N
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Description

Dodecanamide, N-(2-cyanoethyl)-: is an organic compound with the molecular formula C15H28N2O It is a derivative of dodecanamide, where the amide nitrogen is substituted with a 2-cyanoethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: Dodecanamide, N-(2-cyanoethyl)- can be synthesized through the reaction of dodecanamide with 2-chloroacetonitrile in the presence of a base such as sodium hydride. The reaction typically occurs in an aprotic solvent like dimethylformamide at elevated temperatures. The general reaction scheme is as follows:

Dodecanamide+2-chloroacetonitrileDodecanamide, N-(2-cyanoethyl)-+HCl\text{Dodecanamide} + \text{2-chloroacetonitrile} \rightarrow \text{Dodecanamide, N-(2-cyanoethyl)-} + \text{HCl} Dodecanamide+2-chloroacetonitrile→Dodecanamide, N-(2-cyanoethyl)-+HCl

Industrial Production Methods: Industrial production of Dodecanamide, N-(2-cyanoethyl)- involves similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: Dodecanamide, N-(2-cyanoethyl)- can undergo nucleophilic substitution reactions where the cyano group can be replaced by other nucleophiles.

    Reduction Reactions: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride.

    Hydrolysis Reactions: The compound can undergo hydrolysis under acidic or basic conditions to yield dodecanamide and acetic acid.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium hydride, dimethylformamide.

    Reduction: Lithium aluminum hydride, tetrahydrofuran.

    Hydrolysis: Hydrochloric acid or sodium hydroxide, water.

Major Products Formed:

    Substitution: Various substituted dodecanamides.

    Reduction: Dodecanamide, N-(2-aminoethyl)-.

    Hydrolysis: Dodecanamide and acetic acid.

Scientific Research Applications

Chemistry: Dodecanamide, N-(2-cyanoethyl)- is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is studied for its potential role in modulating biological pathways. It is investigated for its interactions with enzymes and receptors.

Medicine: Dodecanamide, N-(2-cyanoethyl)- is explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.

Industry: In the industrial sector, this compound is used in the formulation of specialty chemicals and materials. It is also employed in the production of surfactants and lubricants.

Mechanism of Action

The mechanism of action of Dodecanamide, N-(2-cyanoethyl)- involves its interaction with specific molecular targets. The cyano group can participate in hydrogen bonding and electrostatic interactions with proteins and enzymes, influencing their activity. The compound may also act as a ligand, binding to receptors and modulating their function.

Comparison with Similar Compounds

    Dodecanamide, N-(2-hydroxyethyl)-: This compound has a hydroxyethyl group instead of a cyanoethyl group, leading to different chemical properties and applications.

    Dodecanamide, N-(2-aminoethyl)-: The aminoethyl derivative is more reactive and can participate in a wider range of chemical reactions.

    Dodecanamide, N-(2-methoxyethyl)-: This compound has a methoxyethyl group, which affects its solubility and reactivity.

Uniqueness: Dodecanamide, N-(2-cyanoethyl)- is unique due to the presence of the cyano group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.

Properties

CAS No.

164394-80-3

Molecular Formula

C15H28N2O

Molecular Weight

252.40 g/mol

IUPAC Name

N-(2-cyanoethyl)dodecanamide

InChI

InChI=1S/C15H28N2O/c1-2-3-4-5-6-7-8-9-10-12-15(18)17-14-11-13-16/h2-12,14H2,1H3,(H,17,18)

InChI Key

KKYWYBUZCZPDQE-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCC(=O)NCCC#N

Origin of Product

United States

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